N-Boc-2-methyl-2,3-dihydro-4-pyridone
Overview
Description
N-Boc-2-methyl-2,3-dihydro-4-pyridone is a heterocyclic organic compound that features a pyridone ring structure with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-methyl-2,3-dihydro-4-pyridone typically involves the protection of the nitrogen atom in 2-methyl-2,3-dihydro-4-pyridone with a Boc group. One common method involves the reaction of 2-methyl-2,3-dihydro-4-pyridone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-methyl-2,3-dihydro-4-pyridone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridone ring to a piperidone ring.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used to remove the Boc group.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Boc-2-methyl-4-piperidone.
Substitution: 2-methyl-2,3-dihydro-4-pyridone (after Boc removal).
Scientific Research Applications
N-Boc-2-methyl-2,3-dihydro-4-pyridone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of drugs targeting neurological and inflammatory diseases.
Industry: this compound is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Boc-2-methyl-2,3-dihydro-4-pyridone depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Boc-2,3-dihydro-4-pyridone: Lacks the methyl group at the 2-position.
N-Boc-4-pyridone: Lacks the dihydro structure and the methyl group.
N-Boc-2-methyl-4-piperidone: Contains a fully saturated piperidone ring instead of the dihydropyridone ring.
Uniqueness
N-Boc-2-methyl-2,3-dihydro-4-pyridone is unique due to its specific combination of a Boc-protected nitrogen, a methyl group at the 2-position, and a dihydropyridone ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
tert-butyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h5-6,8H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVRJHBRAWHZHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=CN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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